molecular formula C6H7ClN2O B6598461 2-chloro-1H,4H,6H,7H-pyrano[3,4-d]imidazole CAS No. 1260663-67-9

2-chloro-1H,4H,6H,7H-pyrano[3,4-d]imidazole

Cat. No. B6598461
CAS RN: 1260663-67-9
M. Wt: 158.58 g/mol
InChI Key: TVWSOGKRLIETSG-UHFFFAOYSA-N
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Description

2-Chloro-1H,4H,6H,7H-pyrano[3,4-d]imidazole, also known as 2-chloro-1H-imidazole-4-carboxylic acid, is a small organic molecule that has been used in a variety of scientific research applications. It is a colorless solid that is soluble in water, ethanol, and other organic solvents. It has a melting point of 156-158 °C and a boiling point of 159-161 °C. This compound is widely used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.

Mechanism of Action

2-Chloro-1H,4H,6H,7H-pyrano[3,4-d]imidazole is an acidic compound that is capable of donating protons to other molecules. It can act as a Lewis acid, a Bronsted acid, or a Lewis base. In addition, it can form hydrogen bonds with other molecules, making it an important reagent in the synthesis of metal complexes and other organic compounds.
Biochemical and Physiological Effects
2-Chloro-1H,4H,6H,7H-pyrano[3,4-d]imidazole has been studied for its potential biochemical and physiological effects. It has been shown to possess antifungal, antibacterial, and anti-inflammatory properties. In addition, it has been shown to act as an antioxidant and to inhibit the growth of certain cancer cells.

Advantages and Limitations for Lab Experiments

2-Chloro-1H,4H,6H,7H-pyrano[3,4-d]imidazole has several advantages and limitations in lab experiments. It is relatively inexpensive, easy to handle, and has a wide range of applications. However, it is also toxic and can cause irritation if not handled properly. In addition, it is not water soluble and can be difficult to dissolve in organic solvents.

Future Directions

In the future, 2-Chloro-1H,4H,6H,7H-pyrano[3,4-d]imidazole could be used in the development of new drugs and agrochemicals. It could also be used as a catalyst in organic reactions or as a ligand in coordination chemistry. In addition, it could be used to synthesize new heterocyclic compounds and to study the biochemical and physiological effects of these compounds. Finally, it could be used to develop new methods for the synthesis of organic compounds.

Synthesis Methods

2-Chloro-1H,4H,6H,7H-pyrano[3,4-d]imidazole can be synthesized by two methods: the classical method and the modern method. The classical method involves the reaction of 2-chloro-1H,4H,6H,7H-pyrano[3,4-d]imidazoleimidazole with an aryl aldehyde in the presence of a base. The modern method involves the reaction of 2-chloro-1H,4H,6H,7H-pyrano[3,4-d]imidazoleimidazole with an alkyl halide in the presence of an acid.

Scientific Research Applications

2-Chloro-1H,4H,6H,7H-pyrano[3,4-d]imidazole has been used in a variety of scientific research applications. It has been used as a starting material for the synthesis of heterocyclic compounds and pharmaceuticals. It has also been used as an intermediate in the synthesis of agrochemicals and other organic compounds. In addition, it has been used as a reagent in the synthesis of metal complexes, as a catalyst in organic reactions, and as a ligand in coordination chemistry.

properties

IUPAC Name

2-chloro-3,4,6,7-tetrahydropyrano[3,4-d]imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2O/c7-6-8-4-1-2-10-3-5(4)9-6/h1-3H2,(H,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVWSOGKRLIETSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2=C1N=C(N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-1,4,6,7-tetrahydropyrano[3,4-D]imidazole

CAS RN

1260663-67-9
Record name 2-chloro-1H,4H,6H,7H-pyrano[3,4-d]imidazole
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